Cas no 480-66-0 (Phloracetophenone)
Phloracetophenone Chemical and Physical Properties
Names and Identifiers
-
- 1-(2,4,6-Trihydroxyphenyl)ethanone
- Phloroacetophenone hydrate
- 2,4,6-Trihydroxyacetophenone hydrate
- Phloroacetophenone
- 2,4,6-Trihydroxyaetcophenone
- 2?4?6?Trihydroxyacetophenone monohydrate
- 2,4,6-TRIHYDROXYACETOPHENONE(PHLOROACETOPHENONE)
- 2,4,6-Trihydroxyacetophenone
- 2',4',6'-Trihydroxyacetophenone monohydrate
- 2',4',6'-Trihydroxyacetophenone
- Phloracetophenone
- 2,4,6-Trihydroxyacetophenone Monohydrate
- 2‘,4‘,6‘-Trihydroxyacetophenone
- 2-Acetylphloroglucinol
- 2-Acetylphloroglucinol Monohydrate
- 2-Acetylphloroglucinol,THAP
- Phloroacetophenone Monohydrate
- THAP Monohydrate
- 2-Acetylphloroglucinol hydrate
- THAP
- [ "2'", "4'", "6'-Trihydroxyacetophenone" ]
- 2'
- Acetophloroglucine
- Acetylphloroglucinol
- Ethanone, 1-(2,4,6-trihydroxyphenyl)-
- 1-(2,4,6-Trihydroxyphenyl)-ethanone
- monoacetylphloroglucinol
- Phloracetophene
- 1-(2,4,6-Trihydroxyphenyl)ethan-1-one
- Acetophenone, 2',4',6'-trihydroxy-
- 1-(2,4,6-trihydroxy-phenyl)-ethanone
- 2,4,6-tri
- Acetophloroglucinol
- SCHEMBL105416
- SDCCGMLS-0066935.P001
- 2,4,6-trihydroxy-acetophenone
- 2 inverted exclamation mark ,4 inverted exclamation mark ,6 inverted exclamation mark -Trihydroxyacetophenone
- CK2566
- 2`,4`,6`-Trihydroxyacetophenone Monohydrate
- 2',4',6'-Trihydroxy-Acetophenone
- 5-alpha-Thenil
- 2',6'-Trihydroxyacetophenone
- AC-12835
- Ethanone,4,6-trihydroxyphenyl)-
- NSC54927
- 1-(2,4,6-Trihydroxyphenyl)ethanone, 9CI
- FT-0688182
- CHEBI:64344
- BRD-K64824948-001-03-0
- UNII-8L7XD8830T
- NSC-54927
- 83X
- SR-05000002401-1
- 2,4,-dihydroxy-acetophenone
- FT-0601335
- 8L7XD8830T
- Acetophenone, 2',4',6'-trihydroxy- (8CI)
- 2,4,6-trihydroxy acetophenone
- NS00015208
- CHEMBL452477
- Q4596772
- 1-(2,4, 6-Trihydroxyphenyl)ethanone
- Spectrum2_001989
- HY-W008226
- 4-mono-hydroxy-acetophenone
- SPBio_002177
- SY031234
- PS-5270
- EN300-51759
- NCGC00095604-01
- 2-Acetyl-1,3,5-benzenetriol
- NSC 54927
- 480-66-0
- T1888
- DTXSID5060061
- 2, 4, 6-trihydroxyacetophenone
- InChI=1/C8H8O4/c1-4(9)8-6(11)2-5(10)3-7(8)12/h2-3,10-12H,1H
- 1-(2,6-Trihydroxyphenyl)ethanone
- C21895
- W-106057
- BDBM50249070
- EINECS 207-556-5
- CCG-39527
- SR-05000002401
- s4784
- ACon1_001026
- AKOS005175228
- CS-W008226
- SPECTRUM300604
- Acetophenone,4',6'-trihydroxy-
- 1-(2,4,6-trihydroxyphenyl]ethanone
- 1-[2,4,6-tris(oxidanyl)phenyl]ethanone
- NCGC00095604-02
- BRD-K64824948-001-02-2
- MFCD00002287
- 67471-34-5
- DB-051513
- ALBB-015674
- STL194090
- 2\\',4\\',6\\'-Trihydroxyacetophenone
- Acetophenone, 2',4',6'-trihydroxy-(8CI)
- 2,4,6-THA
- FT10622
- AK-087/42007301
- 207-556-5
- DTXCID5040598
-
- MDL: MFCD00002287
- Inchi: 1S/C8H8O4/c1-4(9)8-6(11)2-5(10)3-7(8)12/h2-3,10-12H,1H3
- InChI Key: XLEYFDVVXLMULC-UHFFFAOYSA-N
- SMILES: OC1C=C(C=C(C=1C(C)=O)O)O
- BRN: 1911197
Computed Properties
- Exact Mass: 168.04200
- Monoisotopic Mass: 168.042
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 3
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 12
- Rotatable Bond Count: 1
- Complexity: 168
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Surface Charge: 0
- Tautomer Count: 25
- XLogP3: 1.1
- Topological Polar Surface Area: 77.8
Experimental Properties
- Color/Form: Powder
- Density: 1.3037 (rough estimate)
- Melting Point: 213.0 to 223.0 deg-C
- Boiling Point: 257.07°C (rough estimate)
- Flash Point: 169.5 °C
- Refractive Index: 1.5090 (estimate)
- Water Partition Coefficient: Soluble in water.
- PSA: 77.76000
- LogP: 1.00600
- Solubility: Not determined
Phloracetophenone Security Information
-
Symbol:
- Prompt:warning
- Signal Word:Warning
- Hazard Statement: H303-H315-H319
- Warning Statement: P264-P280-P302+P352+P332+P313+P362+P364-P305+P351+P338+P337+P313-P312
- WGK Germany:3
- Hazard Category Code: R36/37/38
- Safety Instruction: S26-S36-S24/25
- RTECS:AN0528000
-
Hazardous Material Identification:
- Safety Term:S24/25
- Risk Phrases:R36/37/38
- HazardClass:IRRITANT
- TSCA:Yes
- Storage Condition:Powder -20°C 3 years 4°C 2 years In solvent -80°C 6 months -20°C 1 month
Phloracetophenone Customs Data
- HS CODE:2942000000
- Customs Data:
China Customs Code:
2914501900Overview:
2914501900 Other ketophenols.Regulatory conditions:nothing.VAT:17.0%.Tax refund rate:9.0%.MFN tariff:5.5%.general tariff:30.0%
Declaration elements:
Product Name, component content, use to, Acetone declared packaging
Summary:
2914501900 other ketone-phenols.Supervision conditions:None.VAT:17.0%.Tax rebate rate:9.0%.MFN tariff:5.5%.General tariff:30.0%
Phloracetophenone Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| S e l l e c k ZHONG GUO | S4784-25mg |
Phloracetophenone |
480-66-0 | 99.99% | 25mg |
¥794.81 | 2023-09-15 | |
| Chemenu | CM253137-100g |
1-(2,4,6-Trihydroxyphenyl)ethanone |
480-66-0 | 95+% | 100g |
$122 | 2021-06-16 | |
| Chemenu | CM253137-500g |
1-(2,4,6-Trihydroxyphenyl)ethanone |
480-66-0 | 95+% | 500g |
$449 | 2021-06-16 | |
| Alichem | A019116488-500g |
1-(2,4,6-Trihydroxyphenyl)ethanone |
480-66-0 | 98% | 500g |
$484.80 | 2023-09-01 | |
| SHANG HAI YI EN HUA XUE JI SHU Co., Ltd. | R055301-100g |
Phloracetophenone |
480-66-0 | 98% | 100g |
¥516 | 2024-05-23 | |
| SHANG HAI YI EN HUA XUE JI SHU Co., Ltd. | R055301-1g |
Phloracetophenone |
480-66-0 | 98% | 1g |
¥28 | 2024-05-23 | |
| SHANG HAI YI EN HUA XUE JI SHU Co., Ltd. | R055301-25g |
Phloracetophenone |
480-66-0 | 98% | 25g |
¥132 | 2024-05-23 | |
| SHANG HAI YI EN HUA XUE JI SHU Co., Ltd. | R055301-5g |
Phloracetophenone |
480-66-0 | 98% | 5g |
¥38 | 2024-05-23 | |
| ChemScence | CS-W008226-100g |
Phloracetophenone |
480-66-0 | 99.91% | 100g |
$91.0 | 2022-04-27 | |
| ChemScence | CS-W008226-500g |
Phloracetophenone |
480-66-0 | 99.91% | 500g |
$388.0 | 2022-04-27 |
Phloracetophenone Suppliers
Phloracetophenone Related Literature
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Jimin Xu,Jing Ai,Sheng Liu,Xia Peng,Linqian Yu,Meiyu Geng,Fajun Nan Org. Biomol. Chem. 2014 12 3721
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2. Allyl and prop-2-ynyl ethers in the phloroglucinol series and their thermal rearrangements. An alternative synthesis of deoxyhumulone and its analoguesEdward Collins,Patrick V. R. Shannon J. Chem. Soc. Perkin Trans. 1 1974 944
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Wan Gao,Jian-Shuang Jiang,Zhong Chen,Ya-Nan Yang,Zi-Ming Feng,Xu Zhang,Xiang Yuan,Pei-Cheng Zhang Org. Chem. Front. 2019 6 1858
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Jichao Zhang,Wei Xiong,Yongju Wen,Xuewen Fu,Xiaoxia Lu,Guolin Zhang,Chun Wang Org. Biomol. Chem. 2022 20 1117
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Inder Pal Singh,Jasmeen Sidana,Sandip B. Bharate,William J. Foley Nat. Prod. Rep. 2010 27 393
Additional information on Phloracetophenone
Phloracetophenone (CAS No. 480-66-0): Chemical Profile and Recent Applications
Phloracetophenone, chemically designated as 2-(4-hydroxyphenyl)acetic acid phenyl ester, is a compound with the CAS number 480-66-0. This aromatic ester has garnered significant attention in the field of pharmaceutical chemistry and natural product research due to its unique structural properties and biological activities. The compound belongs to the phenolic acetophenone class, which is known for its diverse applications in medicinal chemistry and industrial processes.
The molecular structure of Phloracetophenone consists of a benzene ring substituted with a hydroxyl group at the 4-position and an ester group linked to another benzene ring. This configuration imparts distinct chemical reactivity and biological potential, making it a valuable scaffold for drug discovery and synthetic chemistry. The presence of both hydroxyl and ester functionalities allows for further derivatization, enabling the development of novel analogs with enhanced pharmacological properties.
In recent years, Phloracetophenone has been extensively studied for its potential therapeutic applications. One of the most notable areas of research involves its role as a precursor in the synthesis of bioactive natural products. For instance, derivatives of Phloracetophenone have been investigated for their antimicrobial and anti-inflammatory properties. Studies have demonstrated that certain analogs exhibit significant activity against Gram-positive bacteria, making them promising candidates for developing new antimicrobial agents.
Moreover, the pharmacological profile of Phloracetophenone has been explored in the context of cardiovascular health. Research indicates that compounds structurally related to Phloracetophenone may modulate lipid metabolism and improve endothelial function. These effects are particularly relevant in the context of atherosclerosis and other cardiovascular diseases, where modulation of lipid profiles is crucial for disease management. Preclinical studies have shown that Phloracetophenone derivatives can reduce LDL cholesterol levels while increasing HDL cholesterol, suggesting a potential therapeutic benefit in cardiovascular disorders.
The chemical synthesis of Phloracetophenone is another area of active interest. Traditional synthetic routes involve the esterification of 4-hydroxybenzoic acid with phenylmagnesium bromide or similar reagents. However, recent advances in green chemistry have led to the development of more sustainable methods for producing Phloracetophenone. These methods often employ catalytic systems that minimize waste and improve yield, aligning with global efforts to promote environmentally friendly chemical processes.
Beyond pharmaceutical applications, Phloracetophenone has found utility in industrial chemistry. Its aromatic structure makes it a valuable intermediate in the synthesis of dyes, fragrances, and other specialty chemicals. The compound's stability under various reaction conditions further enhances its appeal as a building block in organic synthesis. Additionally, researchers have explored the use of Phloracetophenone in polymer chemistry, where it serves as a monomer or crosslinking agent to create novel materials with tailored properties.
The biological activity of Phloracetophenone has also been linked to its potential role as an antioxidant. Studies have shown that derivatives of this compound can scavenge free radicals and protect cells from oxidative damage. This antioxidant activity is particularly relevant in aging-related diseases and neurodegenerative disorders, where oxidative stress plays a significant pathological role. Further research is needed to fully elucidate the mechanisms by which Phloracetophenone exerts its antioxidant effects.
In conclusion, Phloracetophenone (CAS No. 480-66-0) is a versatile compound with broad applications in pharmaceuticals, natural product synthesis, and industrial chemistry. Its unique structural features and biological activities make it a compelling subject for further research. As our understanding of its pharmacological properties continues to evolve, so too will its role in addressing some of the most pressing challenges in medicine and material science.
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